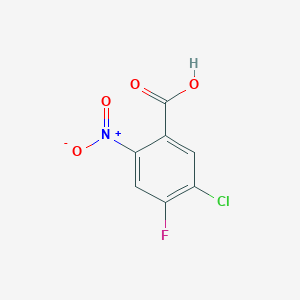![molecular formula C13H12N2O4 B6153794 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1532248-43-3](/img/no-structure.png)
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid, also known as 2-OB, is a synthetic compound derived from benzoic acid. It belongs to the class of oxadiazoles, a group of heterocyclic compounds characterized by their five-membered ring structure. 2-OB is of interest due to its potential applications in various scientific and medical research fields.
Aplicaciones Científicas De Investigación
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, this compound has been used to study the effects of oxidative stress, as well as the protective effects of antioxidants. It has also been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on cell growth and differentiation.
Mecanismo De Acción
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid is believed to exert its effects through several different mechanisms. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, this compound is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Finally, this compound is thought to inhibit the activity of various enzymes involved in the metabolism of drugs, hormones, and other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a reduction in the production of pro-inflammatory molecules. In addition, this compound has been shown to have antioxidant properties, scavenging free radicals and preventing oxidative damage. Finally, this compound has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, hormones, and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of this compound in laboratory experiments. For example, it can be difficult to accurately measure the concentration of this compound in a solution, and the compound can be toxic at higher concentrations.
Direcciones Futuras
The potential applications of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid in scientific and medical research are vast. In the future, it could be used to study the effects of oxidative stress on various diseases, as well as the protective effects of antioxidants. In addition, this compound could be used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on cell growth and differentiation. Finally, this compound could be used to develop new drugs and treatments for various diseases.
Métodos De Síntesis
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid can be synthesized using a two-step reaction. The first step involves the reaction of benzoic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4-nitrobenzyl ester, which is then reacted with oxalyl chloride in the presence of a base such as potassium carbonate. This second reaction results in the formation of this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid involves the reaction of 2-amino-5-(oxolan-3-yl)-1,3,4-oxadiazole with benzoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-amino-5-(oxolan-3-yl)-1,3,4-oxadiazole", "Benzoic acid", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-(oxolan-3-yl)-1,3,4-oxadiazole (1.0 equiv) and benzoic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent (1.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid as a white solid." ] } | |
Número CAS |
1532248-43-3 |
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



